The compound 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule characterized by its unique structural features. This compound belongs to the class of organic compounds known as phenylpyridazines, which are recognized for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is , and it has a molecular weight of approximately 343.39 g/mol .
This compound is classified as a small molecule and is often investigated for its pharmacological properties. It is primarily sourced from chemical databases such as DrugBank and ChemicalBook, where it is listed under various identifiers including CAS Number 108825-65-6. Its classification highlights its significance in medicinal chemistry and drug discovery .
The synthesis of 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves several key steps:
These synthetic methods allow for the efficient production of this compound while maintaining structural integrity and biological activity .
The molecular structure of 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide can be described using various chemical notations:
CC1=NN=C2N1N=C(C=C2)C1=CC(=CC=C1)N(C)C(=O)C
The structure features a triazole ring fused with a pyridazine ring and incorporates a sulfanyl group that enhances its reactivity and biological interactions .
The compound can undergo various chemical reactions:
These reactions are significant in modifying the biological activity of the compound for potential therapeutic applications .
The mechanism of action for 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit significant biological activities by influencing cell signaling pathways or inhibiting specific enzymes involved in disease processes .
The physical properties of this compound include:
Chemical properties include:
Relevant analyses such as melting point determination or spectral analysis (NMR, IR) can provide further insights into its physical state and purity levels .
The applications of 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide span several fields:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7